![molecular formula C18H17FN2O2S2 B2842476 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea CAS No. 2097922-00-2](/img/structure/B2842476.png)

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

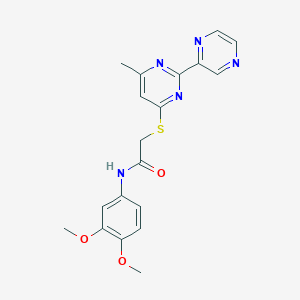

The compound is a urea derivative with a 2,2’-bithiophene and a 4-fluorophenyl group. Urea derivatives are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . Bithiophene is a type of thiophene, a sulfur-containing heterocycle, that is often used in organic electronics . The 4-fluorophenyl group is a common motif in medicinal chemistry, known to influence the bioactivity of compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of the bithiophene and 4-fluorophenyl groups. These groups could potentially engage in π-stacking interactions, influencing the overall conformation and properties of the molecule .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could react with nitrous acid to form nitrogen, carbon dioxide, and water .Physical And Chemical Properties Analysis

Urea is a colorless, crystalline solid that is highly soluble in water but less soluble in alcohol . The presence of the bithiophene and 4-fluorophenyl groups could potentially influence these properties.科学的研究の応用

Chemical Synthesis and Properties

- Research into the cocondensation of urea with methylolphenols under acidic conditions explores the formation of various urea derivatives, contributing to the understanding of urea-based compound synthesis, including potentially similar compounds to the one (Tomita & Hse, 1992).

Corrosion Inhibition

- Studies on the inhibition effect of urea derivatives in acid solutions on mild steel demonstrate their potential as corrosion inhibitors, suggesting that similar compounds could be explored for protective applications in industrial materials (Bahrami & Hosseini, 2012).

Medicinal Chemistry and Pharmacology

- Exploration of urea derivatives as neuropeptide Y5 receptor antagonists indicates their potential in developing treatments for conditions modulated by this receptor, pointing to the diverse biological activities urea-based compounds can exhibit (Fotsch et al., 2001).

- Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water shed light on environmental behaviors of these compounds, emphasizing their environmental impact and degradation processes (Gatidou & Iatrou, 2011).

作用機序

Target of Action

It is known that bithiophene-based compounds are often used in the design of wide-bandgap conjugated copolymers . These polymers are used in photovoltaic cells, suggesting that the compound may interact with photovoltaic materials .

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets in photovoltaic cells. The donor–donor–acceptor (D–D–A) molecular strategy is used to design and synthesize these wide-bandgap conjugated copolymers . The compound, containing 2,2’-bithiophene, is introduced to the D–A polymer as a third component to investigate the influence of the conjugation backbone on photovoltaic properties .

Biochemical Pathways

The compound’s influence on the photovoltaic performance of polymer solar cells (pscs) suggests it may play a role in energy conversion processes .

Result of Action

The compound’s introduction to the D–A polymer influences the photovoltaic properties of the polymer. For instance, a compound with a bithiophene unit exhibits a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . This results in improved photovoltaic performance of PSCs .

将来の方向性

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSYNFNNOODGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2842394.png)

![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)

![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)

![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842400.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)

![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2842407.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)